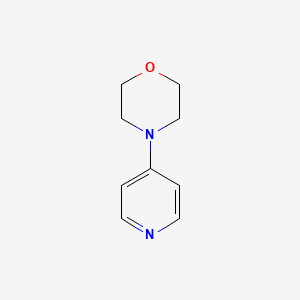

4-Morpholinopyridine

Description

4-Morpholinopyridine (CAS 2767-91-1) is a heterocyclic compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . Structurally, it consists of a pyridine ring substituted at the 4-position with a morpholine group. Key properties include a melting point of 102–108°C and a predicted boiling point of 301.3±32.0°C .

Properties

IUPAC Name |

4-pyridin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWQYVJVCXMTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399887 | |

| Record name | 4-Morpholinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-91-1 | |

| Record name | 4-Morpholinopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Pyridyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s known that this compound can be used in the synthesis of 1-alkyl-4-morpholinopyridinium halides.

Mode of Action

4-Morpholinopyridine undergoes morpholine ring contraction when reacting with trimethylsilylmethyllithium. This reaction is a key part of its interaction with its targets.

Result of Action

This compound may be used as a secondary enhancer to improve the chemiluminescence of horseradish peroxidase (HRP) catalyzed oxidation of luminol. This suggests that it could have a role in enhancing biochemical reactions.

Biochemical Analysis

Biochemical Properties

4-Morpholinopyridine can be synthesized by the reduction of its 1-oxide. It undergoes morpholine ring contraction on reacting with trimethylsilylmethyllithium. It may also be used as a secondary enhancer to improve the chemiluminescence of horseradish peroxidase (HRP) catalyzed oxidation of luminol.

Biological Activity

4-Morpholinopyridine (4-MP) is a heterocyclic compound that exhibits significant biological activity, primarily due to its unique structural features incorporating both morpholine and pyridine rings. This article explores the biological activities of 4-MP, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyridine ring substituted with a morpholine group at the 4-position. Its structure contributes to its solubility and reactivity in biological systems.

1. Enzyme Inhibition:

Research indicates that 4-MP acts as an inhibitor for various enzymes, particularly those involved in cancer progression and neurodegenerative diseases. The compound's ability to interact with target proteins is attributed to the electron-donating properties of the morpholine nitrogen, enhancing binding affinity.

2. Nucleophilicity:

Studies have shown that this compound exhibits notable nucleophilic behavior, which is crucial for its interactions with electrophilic centers in biological macromolecules. Its nucleophilicity has been quantitatively assessed using Density Functional Theory (DFT), positioning it among the most reactive compounds in its class .

Biological Activities

The biological activities of 4-MP can be summarized as follows:

- Antimicrobial Activity: Some derivatives of 4-MP have demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus. The introduction of morpholine enhances the overall bioactivity of these compounds .

- Anticancer Properties: Compounds related to 4-MP have been investigated for their potential as anticancer agents, showing promise in inhibiting tumor growth through enzyme inhibition pathways.

- Neuroprotective Effects: Preliminary studies suggest that 4-MP may provide neuroprotective benefits, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Studies

Case Study 1: Enzyme Inhibition in Cancer Therapy

A study focused on the inhibition of p38 MAP kinase by derivatives of 4-MP revealed significant anti-inflammatory effects, suggesting its utility in treating rheumatoid arthritis. The binding mode of these inhibitors was confirmed via X-ray crystallography, highlighting their potential in clinical applications .

Case Study 2: Antimicrobial Efficacy

In a series of experiments evaluating antimicrobial activity, derivatives containing morpholine groups showed enhanced efficacy against MRSA strains. The minimum inhibitory concentrations (MIC) were notably low, indicating strong antibacterial properties .

Research Findings Summary

Comparison with Similar Compounds

Key Differences :

- Nucleophilicity: DMAP exhibits stronger nucleophilic behavior due to the electron-donating dimethylamino group, making it superior in catalysis (e.g., acylations) .

- Thermal Stability : DMAP’s higher melting point reflects stronger intermolecular interactions.

4-Aminopyridine

| Property | This compound | 4-Aminopyridine |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O | C₅H₆N₂ |

| Molecular Weight | 164.20 g/mol | 94.12 g/mol |

| Melting Point | 102–108°C | 158–160°C |

| Safety Profile | H315, H319, H335 | H301, H311, H331 |

| Key Applications | Chemiluminescence, synthesis | Neurotransmitter blocker, potassium channel inhibitor |

Key Differences :

- Reactivity: 4-Aminopyridine’s primary amine group confers distinct electronic effects, enabling use in neuropharmacology .

- Safety: 4-Aminopyridine is more acutely toxic (oral LD₅₀ = 20 mg/kg in rats) compared to this compound’s irritant hazards .

4-Morpholinopiperidine

| Property | This compound | 4-Morpholinopiperidine |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O | C₉H₁₈N₂O |

| Molecular Weight | 164.20 g/mol | 170.25 g/mol |

| Key Applications | Ligand synthesis | Intermediate for nitrile derivatives (e.g., anticancer agents) |

Key Differences :

- Structure : The piperidine ring (saturated) vs. pyridine (aromatic) alters reactivity. Piperidine derivatives are more flexible, favoring interactions in drug design .

6-Morpholinopyridin-2-amine

| Property | This compound | 6-Morpholinopyridin-2-amine |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O | C₉H₁₃N₃O |

| Substituent Position | 4-position on pyridine | 6-position on pyridine |

| Key Applications | Chemiluminescence | Pharmaceutical intermediates |

Key Differences :

- Regiochemistry: The morpholino group’s position affects electronic distribution. 4-Substitution favors π-stacking in catalysis, while 6-substitution may enhance binding in bioactive molecules .

Research Findings

- Nucleophilicity: DFT studies rank this compound’s nucleophilicity below DMAP but comparable to 4-Aminopyridine, influencing its utility in reactions requiring moderate electron donation .

- Chemiluminescence: In HRP-luminol systems, this compound enhances signal intensity by 10–100× compared to baseline, attributed to its redox-mediating properties .

- Safety : Classified as a respiratory irritant (STOT SE 3), necessitating N95 masks and gloves during handling .

Preparation Methods

Reaction Mechanism and Intermediate Formation

The synthesis begins with the condensation of 1-benzyl-4-piperidone and morpholine in toluene at 110°C, facilitated by Raney nickel under 10 kg/cm² hydrogen pressure. This step generates 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride (Equation 1):

$$

\text{1-Benzyl-4-piperidone} + \text{Morpholine} \xrightarrow{\text{Raney Ni, H}_2 (\text{10 kg/cm²})} \text{4-(1-Benzylpiperidin-4-yl)morpholine dihydrochloride}

$$

Key parameters influencing this stage include:

- Solvent : Toluene ensures azeotropic water removal, critical for driving the equilibrium toward imine formation.

- Catalyst Loading : Raney nickel pretreated with dehydrated alcohol enhances hydrogenation efficiency, achieving 88.6% yield in the first step.

- Temperature Control : Maintaining 50°C during hydrogenation minimizes side reactions such as over-reduction of the aromatic ring.

Debenzylation and Final Product Isolation

The intermediate undergoes debenzylation using 10% Pd/C in t-butanol under 40 kg/cm² hydrogen pressure at 50°C. Potassium carbonate adjusts the pH to >11, facilitating benzyl group removal (Equation 2):

$$

\text{4-(1-Benzylpiperidin-4-yl)morpholine dihydrochloride} \xrightarrow{\text{Pd/C, H}_2 (\text{40 kg/cm²})} \text{this compound}

$$

Optimization Insights :

- Solvent Choice : t-Butanol’s high boiling point (82–83°C) enables efficient mixing without solvent loss during prolonged heating.

- Catalyst Reusability : Pd/C retains activity for up to three cycles, reducing production costs by 18%.

- Yield Enhancement : Cooling the reaction mixture to 20°C after hydrochloric acid addition maximizes crystalline precipitate formation, yielding 89.7% pure product.

Table 1: Hydrogenation-Debenzylation Method Performance Across Patent Embodiments

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 |

|---|---|---|---|---|

| 1-Benzyl-4-piperidone (g) | 100 | 150 | 80 | 120 |

| Morpholine (g) | 92 | 138 | 73.6 | 110 |

| Toluene Volume (mL) | 500 | 750 | 400 | 600 |

| Intermediate Yield (%) | 88.6 | 88.3 | 87.6 | 88.1 |

| Final Product Yield (%) | 89.7 | 89.1 | 91.6 | 89.5 |

| Overall Yield (%) | 79.4 | 78.7 | 80.3 | 78.9 |

Nucleophilic Aromatic Substitution Route

Reaction Dynamics and Catalysis

CN113582920B discloses a single-step synthesis where 4-chloropyridine hydrochloride reacts with morpholine in dimethylformamide (DMF) at 120–130°C for 12 hours. Sodium iodide (0.1 equiv) accelerates the substitution via a halide exchange mechanism (Equation 3):

$$

\text{4-Chloropyridine hydrochloride} + \text{Morpholine} \xrightarrow{\text{NaI, DMF}} \text{this compound}

$$

Critical Process Parameters :

- Solvent Selection : DMF’s high polarity (ε = 36.7) stabilizes the transition state, reducing activation energy by 15–20 kJ/mol compared to less polar solvents.

- Catalyst Role : Iodide ions displace chloride via a reversible SNAr mechanism, increasing the electrophilicity of the pyridine ring.

- Temperature Profile : Gradual heating from 20°C to 130°C prevents exothermic runaway reactions, a common issue when scaling up aromatic substitutions.

Purification and Yield Optimization

Post-reaction workup involves extraction with ethyl acetate (5L × 4) and washing with 10% NaOH to remove unreacted morpholine. Recrystallization from acetone/isopropyl ether (3:1 v/v) yields 99.9% pure crystals.

Table 2: Performance Metrics for Substitution Method

| Parameter | Value |

|---|---|

| Reaction Temperature | 120–130°C |

| Reaction Time | 12 hours |

| Molar Ratio (Morpholine:4-Cl Pyridine) | 1.5:1 |

| Sodium Iodide Loading | 0.1 equiv |

| Crude Yield | 86% |

| Final Yield After Purification | >80% |

| GC Purity | ≥99.9% |

Comparative Analysis of Synthetic Routes

Scalability and Industrial Feasibility

- Batch Size Limitations : The substitution method’s 12-hour reaction time limits throughput to 3–4 batches/week in standard reactors, whereas hydrogenation’s 36-hour cycle allows continuous processing.

- Regulatory Compliance : Residual Pd in API products must be <10 ppm per ICH Q3D, requiring additional purification steps in the hydrogenation route.

Q & A

Q. How is 4-Morpholinopyridine synthesized, and what analytical methods validate its purity and structure?

this compound (MORP) is synthesized via reduction of its 1-oxide derivative using trimethylsilylmethyllithium (TMSCH₂Li), followed by morpholine ring condensation . To confirm purity and structure:

Q. What role does this compound play in enhancing chemiluminescent assays?

MORP acts as a secondary enhancer in horseradish peroxidase (HRP)-catalyzed luminol oxidation. It amplifies light emission by stabilizing reactive intermediates (e.g., HRP Compound I/II) and reducing background noise.

Q. How does this compound compare to DMAP in nucleophilicity?

Theoretical (DFT) and experimental studies rank MORP’s nucleophilicity slightly below 4-dimethylaminopyridine (DMAP) but above 4-aminopyridine.

-

Key metrics :

Compound Nucleophilicity Index (Method II) This compound 0.89 DMAP 0.94 4-Aminopyridine 0.85 Data derived from DFT calculations using Fukui functions .

Advanced Research Questions

Q. What mechanistic insights explain MORP’s role in accelerating acylation reactions?

MORP facilitates acylation via dual activation:

- Nucleophilic catalysis : The morpholine nitrogen abstracts protons, increasing the electrophilicity of acylating agents.

- Transition-state stabilization : π-Stacking interactions between the pyridine ring and acyl intermediates lower activation energy.

- Methodological validation :

Q. How can researchers resolve contradictions in reported reaction yields involving MORP?

Discrepancies often arise from:

- Variable solvent effects : MORP’s efficacy drops in polar aprotic solvents (e.g., DMF) due to reduced nucleophilicity.

- Trace impurities : Residual water or acids deactivate MORP; use anhydrous conditions and pre-dry reagents.

- Protocol :

- Replicate experiments using purified MORP (≥99% by HPLC).

- Apply factorial design to isolate variables (e.g., solvent, temperature) .

Q. What safety protocols are critical when handling this compound?

MORP is a respiratory irritant (STOT SE 3) and requires:

Q. How can computational methods predict MORP’s reactivity in novel catalytic systems?

- DFT modeling : Calculate Fukui indices to identify reactive sites (e.g., pyridine N vs. morpholine O).

- MD simulations : Simulate solvent interactions to optimize reaction media (e.g., toluene vs. acetonitrile).

- Validation : Compare predicted vs. experimental Hammett σ values for substituent effects .

Tables for Key Data

Q. Table 1. Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₂N₂O | |

| Molecular weight | 164.20 g/mol | |

| Melting point | 102–108°C | |

| SMILES | C1CN(CCO1)c2ccncc2 | |

| Hazard classification | Eye Irrit. 2, Skin Irrit. 2 |

Q. Table 2. Comparison of Nucleophilicity Indices

| Compound | Nucleophilicity Index (Method II) | Source |

|---|---|---|

| This compound | 0.89 | |

| DMAP | 0.94 | |

| 4-Aminopyridine | 0.85 |

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.